1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
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Overview
Description
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid typically involves several steps, starting with the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the cyclohexanecarboxylic acid moiety through a series of reactions, including cyclization and oxidation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity, while the cyclohexanecarboxylic acid moiety can influence the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid can be compared with similar compounds such as:
4-Bromophenylacetic Acid: Similar in structure but lacks the cyclohexanecarboxylic acid moiety.
4-Bromophenylsulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, offering different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring, providing distinct chemical properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYZWCMJDKGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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